

An In-depth Technical Guide to Cellulose Acetate Butyrate in Drug Delivery

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Compound of Interest

Compound Name: *Acetyl butyrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cellulose Acetate Butyrate (CAB), a versatile polymer with significant applications in the pharmaceutical industry, particularly in the realm of controlled drug delivery. This document will detail its physicochemical properties, its role as an excipient in various drug formulations, and the experimental methodologies for its application.

Introduction to Cellulose Acetate Butyrate

Cellulose Acetate Butyrate (CAB) is a mixed ester of cellulose, a naturally occurring polymer. It is synthesized by treating cellulose with acetic and butyric anhydrides. The properties of CAB can be tailored by varying the degree of substitution of the acetyl and butyryl groups, as well as the number of free hydroxyl groups. This versatility makes it a valuable material for a wide range of applications, from coatings and inks to biomedical devices.

In the pharmaceutical field, CAB is prized for its biocompatibility, low toxicity, and ability to form robust, flexible films with tunable permeability. These characteristics make it an excellent candidate for developing sophisticated drug delivery systems.

Physicochemical Properties and Identification

The key identifiers and properties of Cellulose Acetate Butyrate are summarized in the table below. It is important to note that as a polymer, its molecular weight is not a single value but a

distribution.

Property	Value	Reference
CAS Number	9004-36-8	
Molecular Formula	Varies based on the degree of substitution of acetyl and butyryl groups.	
Appearance	Colorless to pale yellow solid, often in powder or granular form.	
Solubility	Insoluble in water. Soluble in a range of organic solvents including acetone, ethyl acetate, and methylene chloride.	

Applications in Drug Development

The primary application of Cellulose Acetate Butyrate in drug development is as an excipient in controlled-release formulations. Its hydrophobic nature and film-forming capabilities are leveraged to modulate the release of active pharmaceutical ingredients (APIs).

Osmotic Drug Delivery Systems

CAB is a key component in the fabrication of osmotic pump tablets. In these systems, a semipermeable membrane made of CAB encases a core containing the drug and an osmotic agent. When the tablet is ingested, water from the gastrointestinal tract is drawn across the membrane by osmosis, creating internal pressure that forces the drug out through a precisely drilled orifice at a controlled, zero-order rate.

Microencapsulation

CAB is used to create microparticles and microcapsules for sustained drug release.^[1] The polymer forms a matrix that entraps the drug, and its release is governed by diffusion through

the polymer matrix and/or erosion of the matrix over time. This technology is particularly useful for protecting sensitive drugs from degradation and for reducing dosing frequency.

Ocular Inserts

The film-forming properties of CAB are utilized in the development of ocular inserts for the controlled release of ophthalmic drugs.[\[2\]](#) These inserts can be placed in the eye to provide a sustained release of medication over an extended period, improving patient compliance and therapeutic efficacy compared to conventional eye drops.

Experimental Protocols

This section details common experimental methodologies for the preparation and characterization of Cellulose Acetate Butyrate-based drug delivery systems.

Preparation of CAB Microparticles by Solvent Evaporation

This protocol describes the oil-in-water (o/w) solvent evaporation method for preparing drug-loaded CAB microparticles.[\[3\]](#)

Materials:

- Cellulose Acetate Butyrate (CAB)
- Active Pharmaceutical Ingredient (API)
- Dichloromethane (or other suitable organic solvent)
- Polyvinyl alcohol (PVA) solution (as an emulsifier)
- Deionized water

Procedure:

- Dissolve a specific amount of CAB and the API in dichloromethane to form the organic phase.

- Prepare an aqueous solution of PVA.
- Add the organic phase to the aqueous PVA solution while stirring at a controlled speed to form an o/w emulsion.
- Continue stirring to allow the dichloromethane to evaporate.
- Once the solvent has fully evaporated, the solid microparticles are collected by filtration or centrifugation.
- Wash the microparticles with deionized water to remove any residual PVA.
- Dry the microparticles, for example, by lyophilization or in a desiccator.

Formulation of CAB-Coated Osmotic Pump Tablets

This protocol outlines the basic steps for preparing a CAB-coated osmotic pump tablet.

Materials:

- Active Pharmaceutical Ingredient (API)
- Osmotic agent (e.g., sodium chloride, potassium chloride)
- Binder (e.g., povidone)
- Lubricant (e.g., magnesium stearate)
- Cellulose Acetate Butyrate (CAB)
- Plasticizer (e.g., triethyl citrate)
- Acetone (as a solvent)

Procedure:

- Core Tablet Formulation:
 - Mix the API, osmotic agent, and binder.

- Granulate the mixture with a suitable solvent and then dry the granules.
- Blend the dried granules with a lubricant and compress them into core tablets.
- Coating Solution Preparation:
 - Dissolve CAB and a plasticizer in acetone to form the coating solution.
- Coating Process:
 - Place the core tablets in a coating pan.
 - Spray the coating solution onto the rotating tablets until the desired coating thickness is achieved.
 - Dry the coated tablets to remove the solvent.
- Drilling:
 - Create a small orifice in the coating of each tablet using a laser or a mechanical drill.

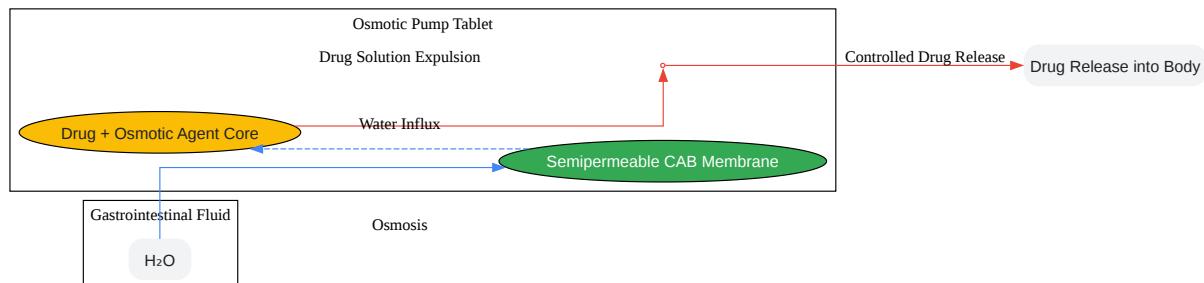
Characterization of CAB Films for Drug Delivery

The properties of CAB films are crucial for their performance in controlled drug release. The following are key characterization techniques.

Parameter	Method	Description
Film Thickness	Micrometer screw gauge or scanning electron microscopy (SEM)	To ensure uniformity of the coating.
Mechanical Properties	Tensile testing	To determine the tensile strength and elongation at break, which are important for the integrity of the coating.
Water Vapor Transmission Rate	ASTM E96 / E96M	To assess the permeability of the film to water, which influences the rate of drug release in osmotic systems.
Drug Release Profile	USP dissolution apparatus (e.g., paddle or basket method)	To measure the rate and extent of drug release from the formulation over time in a simulated physiological fluid.

Mechanism of Action in Drug Delivery

Cellulose Acetate Butyrate itself is a pharmacologically inert excipient and does not directly participate in biological signaling pathways. Its "mechanism of action" in drug delivery is purely physicochemical. The following diagram illustrates the working principle of a CAB-based elementary osmotic pump.



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Caption: Mechanism of a Cellulose Acetate Butyrate-based osmotic pump tablet for controlled drug delivery.

Conclusion

Cellulose Acetate Butyrate is a highly versatile and valuable polymer for the development of advanced drug delivery systems. Its tunable properties allow for the precise control of drug release kinetics, leading to improved therapeutic outcomes and patient compliance. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to explore the full potential of CAB in creating innovative pharmaceutical formulations. While CAB does not have a direct pharmacological effect, its role as a key enabler of controlled-release technologies makes it an indispensable tool in modern medicine.

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